MeOSuc-AAPM-PNA

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

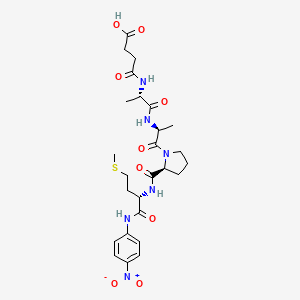

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N6O9S/c1-15(27-21(33)10-11-22(34)35)23(36)28-16(2)26(39)31-13-4-5-20(31)25(38)30-19(12-14-42-3)24(37)29-17-6-8-18(9-7-17)32(40)41/h6-9,15-16,19-20H,4-5,10-14H2,1-3H3,(H,27,33)(H,28,36)(H,29,37)(H,30,38)(H,34,35)/t15-,16-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHYXBAKUGCYIL-FVCZOJIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism and Application of MeOSuc-AAPM-pNA, a Chromogenic Protease Substrate

Audience: Researchers, scientists, and drug development professionals.

Introduction: This technical guide provides a comprehensive overview of N-Methoxysuccinyl-Ala-Ala-Pro-Met-p-nitroanilide (MeOSuc-AAPM-pNA), a chromogenic peptide substrate used for the detection and quantification of protease activity. It is important to clarify a potential point of confusion: in this context, "pNA" refers to p-nitroanilide, a chromogenic leaving group, and not a Peptide Nucleic Acid. This document will detail the core mechanism of action, provide quantitative data, outline experimental protocols for its use, and illustrate relevant biological pathways. This compound is primarily recognized as a substrate for Cathepsin G, a serine protease involved in various physiological and pathological processes.[1][2][3][4]

Core Mechanism of Action

The fundamental mechanism of this compound as a chromogenic substrate involves enzymatic cleavage that results in a detectable color change. The peptide sequence, Alanine-Alanine-Proline-Methionine (AAPM), is specifically recognized by the active site of certain proteases, most notably Cathepsin G. The N-terminus of the peptide is protected by a methoxysuccinyl (MeOSuc) group to prevent undesired degradation by aminopeptidases and to enhance specificity.

The enzymatic reaction proceeds as follows: the protease, such as Cathepsin G, catalyzes the hydrolysis of the amide bond between the C-terminal methionine residue of the peptide and the p-nitroanilide (pNA) moiety. This cleavage releases p-nitroaniline, a yellow-colored compound that can be quantified by measuring its absorbance at a wavelength of 405-410 nm. The rate of p-nitroaniline release is directly proportional to the enzymatic activity of the protease in the sample. This principle allows for real-time kinetic analysis of enzyme activity and is widely used for enzyme characterization and inhibitor screening.[5][6]

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of this compound.

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | N-(Methoxysuccinyl)-L-alanyl-L-alanyl-L-prolyl-L-methionine-p-nitroanilide | [2] |

| Molecular Formula | C27H38N6O9S | [1][2][7] |

| Molecular Weight | 622.69 g/mol | [1][2][7] |

| CAS Number | 70967-91-8 | [1][2][7] |

| Amino Acid Sequence | MeOSuc-Ala-Ala-Pro-Met-pNA | [1] |

Table 2: Physical and Handling Properties of this compound

| Property | Value/Recommendation | Source(s) |

| Appearance | White to off-white powder | N/A |

| Storage Conditions | -20°C | [1][2] |

| Solubility | Soluble in DMSO | [5] |

| Purity (HPLC) | ≥98.0% | [8] |

Experimental Protocols

This section provides a detailed methodology for a standard in vitro assay to measure protease activity using this compound. This protocol is adapted from general procedures for similar chromogenic protease substrates.[5][6]

Objective: To determine the enzymatic activity of a protease sample (e.g., purified Cathepsin G or a biological sample) by measuring the rate of this compound hydrolysis.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5)

-

Purified protease (e.g., Cathepsin G) or biological sample

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Substrate Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to achieve a 10 mM concentration. Store this stock solution in aliquots at -20°C.

-

Working Substrate Solution (1 mM): On the day of the experiment, dilute the Substrate Stock Solution 1:10 in Assay Buffer.

-

Enzyme Solution: Prepare a stock solution of the protease in a suitable buffer. Immediately before the assay, dilute the enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well of a 96-well microplate.

-

Add 20 µL of the diluted enzyme solution to the sample wells. For blank wells (to measure substrate auto-hydrolysis), add 20 µL of Assay Buffer instead of the enzyme solution.

-

If testing inhibitors, add the inhibitor solution to the appropriate wells and pre-incubate with the enzyme for a specified time (e.g., 15-30 minutes) at the assay temperature before adding the substrate.

-

-

Initiation and Measurement:

-

To start the reaction, add 20 µL of the 1 mM Working Substrate Solution to all wells.

-

Immediately place the microplate in a reader pre-heated to the desired temperature (e.g., 37°C).

-

Measure the absorbance at 405 nm every minute for 15 to 30 minutes.

-

-

Data Analysis:

-

Subtract the absorbance readings of the blank wells from the sample wells.

-

Plot the corrected absorbance versus time.

-

Determine the rate of reaction (V₀) in mOD/min from the initial linear portion of the curve.

-

Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitroaniline (e.g., ~10,500 M⁻¹cm⁻¹ at 405 nm).

-

References

- 1. N-Methoxysuccinyl-Ala-Ala-Pro-Met p-nitroanilide - Creative Enzymes [creative-enzymes.com]

- 2. echemi.com [echemi.com]

- 3. CathepsinGsubstrate Shanghai Amole Biotechnology Co., Ltd. [chembk.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound/CAS:70967-91-8-HXCHEM [hxchem.net]

- 8. This compound组织蛋白酶G/70967-91-8/Cathepsin G substrate - ChemicalBook [m.chemicalbook.com]

The Role of MeOSuc-AAPM Peptide as a Protease-Cleavable Linker in PNA Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral backbone that exhibit high binding affinity and specificity to complementary nucleic acid sequences, making them promising candidates for antisense and antigene therapies.[1] However, their clinical application is often hindered by poor cellular uptake.[1][2] To overcome this, PNAs are frequently conjugated to peptides that can facilitate cell entry or provide other functionalities. This technical guide explores the function of the specific peptide sequence, MeOSuc-AAPM, when incorporated into a PNA conjugate. Contrary to typical cell-penetrating peptides, the MeOSuc-AAPM moiety is designed to function as a protease-cleavable linker, enabling a prodrug strategy for targeted release of the PNA cargo. This guide details the components of this peptide linker, its likely enzymatic targets, a proposed mechanism of action, and representative experimental protocols for its evaluation.

Introduction to Protease-Cleavable PNA Conjugates

The conjugation of peptides to PNAs can significantly enhance their therapeutic potential by improving solubility and cellular internalization.[2] A sophisticated approach in this field is the use of protease-cleavable linkers.[3][4] This strategy involves connecting the PNA to a carrier or masking moiety via a peptide sequence that can be specifically cleaved by a protease that is upregulated in a target tissue or disease state, such as cancer.[5] This ensures that the active PNA is released predominantly at the site of action, minimizing off-target effects and enhancing therapeutic efficacy.

The peptide MeOSuc-AAPM-pNA is analogous to a class of chromogenic substrates used to assay protease activity.[6][7] In this context, "MeOSuc" is the N-methoxysuccinyl group, "AAPM" represents the tetrapeptide sequence Alanine-Alanine-Proline-Methionine, and "pNA" is p-nitroanilide, a chromophore released upon cleavage.[8] When conjugated to a PNA, the MeOSuc-AAPM peptide is hypothesized to serve as a substrate for specific proteases, such as chymotrypsin or chymotrypsin-like enzymes, which are known to cleave after large hydrophobic residues like methionine.

Components and Function of the MeOSuc-AAPM Linker

The MeOSuc-AAPM linker is comprised of two key components:

-

N-Methoxysuccinyl (MeOSuc) Group: This is a blocking group attached to the N-terminus of the peptide.[2] In the context of a PNA conjugate, it serves to protect the peptide linker from degradation by exopeptidases and can also influence the overall physicochemical properties of the conjugate.

-

Alanine-Alanine-Proline-Methionine (AAPM) Tetrapeptide: This sequence functions as the recognition site for a specific protease. The sequence of amino acids dictates the specificity of the linker. While MeOSuc-AAPV-pNA is a known substrate for neutrophil elastase, the presence of methionine at the P1 position suggests that MeOSuc-AAPM would be targeted by chymotrypsin or other proteases with chymotrypsin-like specificity.[6][9]

The core function of this peptide in a PNA conjugate is to act as a stable linker in circulation that is selectively cleaved in the target environment where the specific protease is active.

Proposed Mechanism of Action

The proposed mechanism for a this compound conjugate follows a prodrug activation model. The PNA, which may be attached to a carrier molecule for delivery, is rendered inactive or sterically hindered by the carrier. The MeOSuc-AAPM linker connects the PNA to this carrier. Upon reaching the target tissue where a specific protease is present, the linker is cleaved, releasing the PNA to bind to its target DNA or RNA sequence and exert its therapeutic effect.

Figure 1: Proposed mechanism of action for a protease-cleavable this compound conjugate.

Quantitative Data Summary (Illustrative)

As no direct experimental data for this compound conjugates are publicly available, the following table presents illustrative data based on known properties of similar protease substrates and PNA conjugates. This table is intended to provide a conceptual framework for the evaluation of such a conjugate.

| Parameter | This compound Conjugate | Released PNA (Post-Cleavage) | Control (Non-cleavable Linker) |

| Protease Cleavage Rate (µM/min) with Chymotrypsin | 15.2 | N/A | < 0.1 |

| Protease Cleavage Rate (µM/min) with Elastase | 1.5 | N/A | < 0.1 |

| Binding Affinity (Kd) to Target RNA (nM) | 50.8 | 2.1 | 48.9 |

| In vitro Gene Silencing (IC50 in µM) | 8.5 | 0.5 | > 20 |

| Cell Viability (LD50 in µM) | > 50 | > 50 | > 50 |

Table 1: Illustrative quantitative data for a hypothetical this compound conjugate. The data showcases the expected increase in activity (lower Kd and IC50) upon cleavage of the linker by a target protease.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize a this compound conjugate.

Synthesis of this compound Conjugate

The synthesis of a this compound conjugate would typically be performed using solid-phase peptide synthesis (SPPS) methodologies.

-

Resin Preparation: A suitable solid support resin (e.g., Rink amide resin) is swelled in a solvent like N,N-dimethylformamide (DMF).

-

PNA Synthesis: The PNA sequence is synthesized on the resin using Fmoc/Bhoc protected PNA monomers.

-

Linker and Peptide Synthesis: The MeOSuc-AAPM peptide is synthesized onto the N-terminus of the PNA sequence using standard Fmoc-based peptide synthesis protocols.

-

Fmoc-protected amino acids (Met, Pro, Ala, Ala) are sequentially coupled.

-

The N-terminal Ala is then reacted with methoxysuccinic anhydride to introduce the MeOSuc group.

-

-

Cleavage and Deprotection: The conjugate is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and purity.

Protease Cleavage Assay

This assay confirms the susceptibility of the linker to cleavage by the target protease.

-

Reagent Preparation:

-

Substrate: Dissolve the this compound conjugate in an appropriate buffer (e.g., Tris-HCl, pH 7.8) to a final concentration of 10-100 µM.

-

Enzyme: Prepare a stock solution of the protease (e.g., chymotrypsin) in a suitable buffer.

-

-

Reaction:

-

Incubate the substrate solution at 37°C.

-

Initiate the reaction by adding the protease to the substrate solution.

-

-

Analysis:

-

At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding a protease inhibitor or acid).

-

Analyze the samples by RP-HPLC or LC-MS to monitor the disappearance of the intact conjugate and the appearance of the cleaved PNA fragment.

-

Quantify the peaks to determine the rate of cleavage.

-

In Vitro Gene Silencing Assay

This assay evaluates the biological activity of the released PNA.

-

Cell Culture: Culture a relevant cell line that expresses the target gene.

-

Treatment:

-

Treat the cells with varying concentrations of the this compound conjugate, the released PNA (if available), and a control conjugate with a non-cleavable linker.

-

For the conjugate, co-treatment with the target protease may be necessary if the cells do not secrete sufficient amounts of the enzyme.

-

-

Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for conjugate uptake, cleavage, and action on the target mRNA.

-

Analysis:

-

Extract total RNA from the cells.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the expression level of the target gene, normalized to a housekeeping gene.

-

Calculate the IC50 value for gene silencing for each compound.

-

Figure 2: A representative experimental workflow for the characterization of a this compound conjugate.

Conclusion

The incorporation of a MeOSuc-AAPM peptide into a PNA conjugate represents a sophisticated prodrug strategy. This approach leverages the specificity of proteases to achieve targeted release of the therapeutic PNA, potentially enhancing its efficacy while minimizing systemic exposure and off-target effects. While the MeOSuc-AAPM sequence itself does not facilitate cellular uptake, its role as a cleavable linker is critical for the activation of the PNA cargo in a disease-specific microenvironment. Further research into optimizing the peptide sequence for different proteases and combining this strategy with effective delivery platforms will be crucial for the development of the next generation of PNA-based therapeutics.

References

- 1. A spin-labeled substrate for alpha-chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of MeOSuc-Ala-Ala-Pro-Phe-CH2Cl as potent proteinase K inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound - Immunomart [immunomart.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

The Synthesis and Purification of MeOSuc-AAPM-pNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of MeOSuc-AAPM-pNA, a modified tetrapeptide with significant potential in biochemical and pharmaceutical research. This document outlines the detailed methodologies for its chemical synthesis, leveraging solid-phase peptide synthesis (SPPS), and subsequent purification using high-performance liquid chromatography (HPLC). All quantitative data is summarized for clarity, and key experimental workflows are visualized to facilitate a deeper understanding of the processes involved.

Introduction to this compound

This compound is the abbreviated name for N-Methoxysuccinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Methionine-p-nitroanilide . It is a synthetic peptide derivative. The key components of this molecule are:

-

MeOSuc (N-Methoxysuccinyl): An N-terminal modifying group, which is a derivative of succinic acid. This modification can influence the molecule's solubility and enzymatic recognition.

-

AAPM (Ala-Ala-Pro-Met): A tetrapeptide sequence composed of the amino acids Alanine, Alanine, Proline, and Methionine. The specific sequence of amino acids is critical for its biological activity and recognition by specific enzymes.

-

pNA (p-nitroanilide): A chromogenic group attached to the C-terminus. When cleaved from the peptide by an enzyme, p-nitroaniline is released, which produces a yellow color that can be quantified spectrophotometrically. This feature makes this compound a useful tool in enzyme activity assays.

The structure of this compound is represented by the following SMILES string: COC(CCC(N--INVALID-LINK--C(N--INVALID-LINK--C(N1--INVALID-LINK--C(N--INVALID-LINK--C(NC2=CC=C(--INVALID-LINK--=O)C=C2)=O)=O)=O)=O)=O)=O.

Synthesis of this compound

The synthesis of this compound is most efficiently achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support.

Materials and Reagents

| Reagent | Grade | Supplier (Example) |

| Fmoc-Met-Wang resin | Synthesis Grade | Sigma-Aldrich |

| Fmoc-Pro-OH | Synthesis Grade | Sigma-Aldrich |

| Fmoc-Ala-OH | Synthesis Grade | Sigma-Aldrich |

| Methoxy succinic anhydride | Reagent Grade | Sigma-Aldrich |

| p-Nitroaniline | Reagent Grade | Sigma-Aldrich |

| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Sigma-Aldrich |

| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Sigma-Aldrich |

| Piperidine | ACS Grade | Fisher Scientific |

| N,N-Dimethylformamide (DMF) | Synthesis Grade | Fisher Scientific |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |

| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich |

| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich |

| Diethyl ether | ACS Grade | Fisher Scientific |

Experimental Protocol for Solid-Phase Synthesis

The synthesis workflow is depicted in the following diagram:

Caption: Solid-Phase Synthesis Workflow for this compound.

Step-by-Step Procedure:

-

Resin Swelling: Swell the Fmoc-Met-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection (First Cycle): Remove the Fmoc protecting group from the Methionine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Coupling of Proline: Dissolve Fmoc-Pro-OH, DIC, and HOBt in DMF and add to the resin. Allow the coupling reaction to proceed for 2 hours. Wash the resin with DMF and DCM.

-

Fmoc Deprotection and Subsequent Couplings: Repeat the Fmoc deprotection and coupling steps for the two Alanine residues sequentially.

-

N-terminal Acylation: After the final Fmoc deprotection of the N-terminal Alanine, treat the resin with a solution of methoxy succinic anhydride in DMF to acylate the N-terminus.

-

C-terminal p-nitroanilide Formation: The attachment to a Wang resin allows for the final cleavage to yield a carboxylic acid. To obtain the p-nitroanilide, a different strategy starting with a p-nitroanilide-derivatized resin or a solution-phase coupling of the cleaved peptide with p-nitroaniline would be employed. A more direct solid-phase approach would utilize a Rink Amide resin, followed by cleavage to yield a C-terminal amide, and then a subsequent solution-phase reaction to form the p-nitroanilide. For the purpose of this guide, we will describe the final cleavage and a subsequent solution-phase amidation.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

-

Precipitation and Collection: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

Purification of this compound

The crude product obtained from synthesis contains the desired this compound along with truncated sequences and other impurities. Purification is essential to obtain a highly pure product for research applications and is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials and Equipment

| Item | Specification |

| RP-HPLC System | Preparative scale |

| C18 Column | 10 µm particle size, 250 x 21.2 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% Acetonitrile with 0.1% TFA |

| Lyophilizer | For drying the purified product |

Experimental Protocol for Purification

The purification workflow is illustrated below:

Caption: Purification Workflow for this compound.

Step-by-Step Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

HPLC Purification: Inject the dissolved crude product onto a preparative C18 RP-HPLC column. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 10-60% over 40 minutes).

-

Fraction Collection: Monitor the column effluent by UV absorbance at 220 nm and 280 nm. Collect fractions corresponding to the major peak, which should be the desired product.

-

Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC and confirm the identity and molecular weight of the product using mass spectrometry (e.g., ESI-MS).

-

Lyophilization: Pool the fractions with a purity of >98%. Freeze the pooled fractions and lyophilize to obtain the final product as a white, fluffy powder.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound.

Table 1: Synthesis and Purification Yields

| Step | Expected Yield |

| Crude Peptide Yield | 70-85% |

| Purified Peptide Yield | 25-40% |

Table 2: Characterization of Purified this compound

| Parameter | Specification |

| Appearance | White to off-white lyophilized powder |

| Purity (by HPLC) | ≥98% |

| Molecular Formula | C₂₇H₃₈N₆O₉S |

| Molecular Weight | 638.7 g/mol (calculated) |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 639.7 (observed) |

Conclusion

The synthesis and purification of this compound can be reliably achieved through a combination of solid-phase peptide synthesis and reverse-phase HPLC. The detailed protocols provided in this guide offer a robust framework for researchers to produce this valuable biochemical reagent for use in enzyme kinetics, inhibitor screening, and other drug discovery applications. Careful execution of each step is critical to ensure a high-purity final product.

An In-depth Technical Guide to the Physicochemical Properties and Applications of MeOSuc-AAPM-pNA

This technical guide provides a comprehensive overview of the physicochemical properties, experimental applications, and underlying mechanisms of Methoxysuccinyl-Alanine-Alanine-Proline-Methionine-p-nitroanilide (MeOSuc-AAPM-pNA). This document is intended for researchers, scientists, and drug development professionals working with peptide substrates for protease analysis.

Core Physicochemical Properties

This compound is a chromogenic peptide substrate designed for the detection and quantification of specific protease activity. Its chemical structure allows for enzymatic cleavage, resulting in a detectable color change. The key physicochemical properties are summarized in the table below.

| Property | Value | Source/Method |

| Molecular Formula | C27H38N6O9S | [1] |

| Molecular Weight | 622.69 g/mol | Calculated |

| CAS Number | 70967-91-8 | [1] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in DMSO and methanol | Inferred from similar compounds |

| pKa | Estimated acidic and basic pKa values can be calculated using computational tools. | Theoretical |

| LogP | Estimated using computational tools. | Theoretical |

| Extinction Coefficient of p-nitroaniline | 8,800 M⁻¹cm⁻¹ at 410 nm | Established biochemical value |

Mechanism of Action: Enzymatic Cleavage

The fundamental application of this compound lies in its function as a substrate for certain proteases. The peptide sequence, Alanine-Alanine-Proline-Methionine (AAPM), is recognized by specific proteases. Upon binding, the protease catalyzes the hydrolysis of the amide bond between the methionine residue and the p-nitroaniline (pNA) moiety. The release of free pNA, which has a distinct yellow color, can be quantified spectrophotometrically at approximately 405-410 nm. This colorimetric readout allows for the sensitive determination of enzyme kinetics and activity.

References

The Enigmatic Antisense Agent: A Technical Inquiry into MeOSuc-AAPM-PNA

A notable silence in the scientific literature surrounds the specific entity "MeOSuc-AAPM-PNA" as a functional antisense agent. While Peptide Nucleic Acids (PNAs) are a well-established class of synthetic molecules with significant promise in antisense therapy, the precise contribution and characteristics of the "MeOSuc-AAPM" moiety in conjunction with a PNA remains largely undefined in publicly accessible research.

One vendor lists "this compound" as a biochemical reagent, providing its chemical formula (C27H38N6O9S) and CAS number (70967-91-8).[1] However, this product information does not include any data regarding its application or efficacy as an antisense agent. The broader scientific landscape is rich with information on PNAs in general, detailing their mechanisms, chemical synthesis, and therapeutic potential.[2][3][4][5][6][7][8][9][10] This technical guide will, therefore, provide a comprehensive overview of PNA antisense technology and postulate the potential role of a modifying group such as "MeOSuc-AAPM" based on established principles of bioconjugation and drug delivery in the field of antisense therapeutics.

Peptide Nucleic Acids (PNAs): A Primer on the Backbone of Antisense Innovation

PNAs are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine unit.[6][8] This fundamental structural change confers several advantageous properties that make PNAs attractive candidates for antisense therapy:

-

High Binding Affinity and Specificity: The neutral backbone of PNAs eliminates electrostatic repulsion with the negatively charged backbone of DNA and RNA, leading to stronger and more specific binding to target nucleic acid sequences.[5][8][10]

-

Enzymatic Stability: Unlike natural nucleic acids, PNAs are resistant to degradation by nucleases and proteases, which significantly enhances their stability in biological systems.[5][8][9]

-

Broad Target Compatibility: PNAs can bind to both DNA and RNA targets, enabling a wide range of therapeutic applications, from inhibiting gene transcription to blocking mRNA translation.[7][10]

The primary mechanism of action for PNA-based antisense agents involves the sequence-specific hybridization to a target mRNA molecule. This binding event can physically obstruct the ribosomal machinery, thereby inhibiting protein translation, a process known as a steric block.

The Hypothetical Role of the "MeOSuc-AAPM" Moiety

Without specific experimental data, the function of the "MeOSuc-AAPM" group (likely a methoxysuccinyl-amino-acid-peptide-mimetic) conjugated to a PNA can only be inferred from the known strategies used to enhance the therapeutic potential of antisense agents. Generally, such modifications are introduced to address the primary challenge of PNA delivery: their poor cellular uptake due to their size and neutral charge.[3][9]

Potential functions of the "MeOSuc-AAPM" moiety could include:

-

Enhanced Cellular Uptake: The modification may act as a cell-penetrating peptide (CPP) or a ligand for a specific cell surface receptor, facilitating the entry of the PNA into the target cell.

-

Improved Pharmacokinetics: The chemical nature of the moiety could influence the solubility, distribution, metabolism, and excretion (ADME) properties of the PNA, potentially leading to a more favorable in vivo profile.

-

Targeted Delivery: The "AAPM" portion might be designed to recognize and bind to specific cell types, thereby concentrating the antisense agent at the desired site of action and reducing off-target effects.

Experimental Protocols for Evaluating PNA Antisense Agents

The evaluation of a novel PNA conjugate like a hypothetical this compound would involve a series of well-established experimental protocols to characterize its antisense activity and therapeutic potential.

Table 1: Key Experimental Protocols for PNA Antisense Agent Evaluation

| Experiment | Purpose | Detailed Methodology |

| PNA Synthesis and Purification | To obtain a high-purity PNA conjugate for experimental use. | Solid-phase synthesis using Fmoc or Boc chemistry is the standard method for PNA synthesis.[11] The "MeOSuc-AAPM" moiety would be coupled to the PNA during or after the solid-phase synthesis. Purification is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[11] |

| Binding Affinity Assay | To quantify the binding strength of the PNA to its target RNA sequence. | Techniques such as UV-melting temperature (Tm) analysis, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) can be employed to determine the dissociation constant (Kd) of the PNA-RNA duplex. |

| In Vitro Translation Assay | To assess the ability of the PNA to inhibit the translation of its target mRNA in a cell-free system. | A rabbit reticulocyte lysate or wheat germ extract system is programmed with the target mRNA. The PNA is added at varying concentrations, and the amount of synthesized protein is quantified, typically by autoradiography or luminescence. |

| Cellular Uptake Studies | To determine the efficiency of PNA entry into target cells. | The PNA is labeled with a fluorescent dye (e.g., fluorescein) and incubated with cultured cells. Cellular uptake can be visualized and quantified using fluorescence microscopy or flow cytometry. |

| Gene Expression Analysis | To measure the downstream effect of the PNA on target gene expression in cultured cells. | Cells are treated with the PNA, and the levels of the target mRNA and protein are measured using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively. |

| In Vivo Efficacy Studies | To evaluate the therapeutic effect of the PNA in an animal model of disease. | The PNA is administered to the animal model, and relevant disease parameters (e.g., tumor growth, viral load) are monitored over time. |

Visualizing the Logic of PNA Antisense Development

The development and validation of a PNA-based antisense agent follows a logical workflow, from initial design to preclinical evaluation.

Signaling Pathways Targeted by Antisense Agents

Antisense technology, including the use of PNAs, can be applied to modulate a wide array of signaling pathways implicated in various diseases. By targeting the mRNA of key signaling proteins, it is possible to downregulate their expression and thereby inhibit the pathway. Common targets include proteins involved in cancer cell proliferation, survival, and angiogenesis.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. PNA-based artificial nucleases as antisense and anti-miRNA oligonucleotide agents - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]

- 3. Peptide nucleic acids as antibacterial agents via the antisense principle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial PNA Development Service - Creative Peptides [pna.creative-peptides.com]

- 5. Design, synthesis and development of peptide nucleic acid (PNA) based analogues for miRNAs targeting in therapeutic and diagnostic fields - Institute of Crystallography - CNR [ic.cnr.it]

- 6. Therapeutic and diagnostic applications of antisense peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peptide nucleic acids (PNAs): potential antisense and anti-gene agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic and diagnostic applications of antisense peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peptide nucleic acids (PNAs) antisense effect to bacterial growth and their application potentiality in biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Peptide nucleic acid (PNA): its medical and biotechnical applications and promise for the future [research.chalmers.se]

- 11. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

Unveiling the Utility of MeOSuc-AAPM-pNA: A Technical Guide for Protease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methoxysuccinyl-Ala-Ala-Pro-Met-p-nitroanilide (MeOSuc-AAPM-pNA), a chromogenic substrate utilized in the characterization and inhibition studies of specific proteases. While direct therapeutic applications of this compound are not documented, its role as a critical tool in drug discovery and enzymatic research is paramount. This document details its biochemical properties, outlines experimental protocols for its use, and contextualizes its application in relevant biological pathways.

Core Concepts: A Chromogenic Substrate for Protease Activity

This compound is a synthetic peptide derivative designed to be a specific substrate for certain serine proteases. Its molecular structure consists of a peptide sequence (Alanine-Alanine-Proline-Methionine) that is recognized and cleaved by a target protease. This peptide is conjugated to a chromogenic reporter molecule, p-nitroanilide (pNA).

Upon enzymatic cleavage at the C-terminal side of the methionine residue, p-nitroanilide is released. In solution, free p-nitroanilide has a distinct yellow color, which can be quantified by measuring its absorbance at approximately 405 nm. The rate of p-nitroanilide release is directly proportional to the enzymatic activity of the protease under investigation. This principle forms the basis of a sensitive and continuous assay for measuring protease activity.

Key Properties of this compound:

| Property | Value | Reference |

| Chemical Formula | C27H38N6O9S | [1] |

| Molecular Weight | 622.7 g/mol | |

| CAS Number | 70967-91-8 | [1] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | |

| Primary Target | Cathepsin G | [2] |

Experimental Protocols: Measuring Protease Activity

The following protocol provides a generalized methodology for using this compound to measure the activity of a purified protease, such as Cathepsin G, or to screen for potential inhibitors. This protocol is based on established methods for similar chromogenic protease substrates.

Materials and Reagents

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% glycerol)

-

Purified Protease (e.g., human Cathepsin G)

-

Test compounds (for inhibition studies)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Preparation of Reagents

-

Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store this stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.

-

Working Substrate Solution: On the day of the experiment, dilute the 10 mM stock solution to the desired final concentration in Assay Buffer. For kinetic studies, a range of concentrations (e.g., 10 µM to 500 µM) should be prepared.

-

Enzyme Solution: Prepare a working solution of the purified protease in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear rate of substrate cleavage over the desired time course.

-

Inhibitor Solutions: Dissolve test compounds in DMSO to create stock solutions. Further dilute in Assay Buffer to the desired final concentrations for the assay.

Assay Procedure

-

Plate Setup: Add 50 µL of Assay Buffer to all wells of a 96-well microplate. For inhibitor screening, add 10 µL of the inhibitor solution or vehicle control (e.g., DMSO diluted in Assay Buffer) to the appropriate wells.

-

Enzyme Addition: Add 20 µL of the enzyme solution to each well, except for the blank (no enzyme) controls.

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow the enzyme and inhibitors to interact.

-

Reaction Initiation: Add 20 µL of the working substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

-

Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes.

-

Data Analysis: Calculate the rate of reaction (V, in mOD/min) from the linear portion of the absorbance versus time curve. For inhibitor studies, calculate the percentage of inhibition relative to the vehicle control.

Visualization of Workflows and Pathways

General Experimental Workflow

The following diagram illustrates the typical workflow for a protease inhibition assay using this compound.

Caption: Workflow for a protease inhibition assay.

Principle of Chromogenic Substrate Assay

This diagram illustrates the enzymatic reaction at the core of the assay.

Caption: Principle of the chromogenic assay.

Context in Drug Discovery: Targeting Proteases

While this compound is a laboratory tool, its primary target, Cathepsin G, is implicated in various physiological and pathological processes, including inflammation and immune responses. Therefore, the identification of Cathepsin G inhibitors is an active area of drug discovery. This compound serves as a valuable reagent in high-throughput screening (HTS) campaigns to identify novel inhibitors of this enzyme.

The diagram below illustrates a simplified signaling context where a protease like Cathepsin G might be a therapeutic target.

Caption: Simplified protease-mediated tissue damage pathway.

References

An In-depth Technical Guide to MeOSuc-AAPM-PNA for Gene Targeting Research

Disclaimer: The specific molecule "MeOSuc-AAPM-PNA" is not found in publicly available scientific literature and may be a novel or internal research compound. This guide is constructed based on an interpretation of its constituent parts and established principles of Peptide Nucleic Acid (PNA) technology for gene targeting. The data and specific protocols are representative examples based on published research in the field of PNA-mediated gene editing.

Introduction

Peptide Nucleic Acids (PNAs) are synthetic DNA analogs with a neutral N-(2-aminoethyl)glycine backbone, a feature that allows them to bind to complementary DNA and RNA with high affinity and specificity, free from the electrostatic repulsion inherent to natural nucleic acids.[1][2][3] This characteristic makes PNAs exceptionally stable and resistant to degradation by nucleases and proteases.[1][3] In gene targeting, PNAs can invade double-stranded DNA to form a PNA-DNA-PNA triplex structure, which can trigger the cell's own DNA repair mechanisms to introduce specific genetic modifications when a donor DNA template is provided.[2][4][5] This approach offers a powerful alternative to nuclease-based editing systems like CRISPR/Cas9, with the advantage of avoiding double-strand breaks and potentially reducing off-target effects.[2][6][7]

The hypothetical molecule, this compound, represents an advanced PNA conjugate designed for enhanced efficacy. Its components likely serve the following functions:

-

PNA (Peptide Nucleic Acid): The core of the molecule, designed to be complementary to the target gene sequence.

-

AAPM (Alanine-Alanine-Proline-Methionine): A short peptide sequence. Peptides are often conjugated to PNAs to improve cellular uptake and delivery.[8][9] The specific sequence may be designed for recognition by cell surface receptors or to facilitate endosomal escape. The methionine residue offers a site for potential chemoselective bioconjugation.[10]

-

MeOSuc (Methoxysuccinyl): A chemical group that likely acts as a linker, capping the N-terminus of the peptide. Such groups are used in peptide chemistry to modify and stabilize peptide structures.[11][12][13]

This guide provides a comprehensive overview of the core principles, experimental methodologies, and data analysis relevant to the use of such advanced PNA conjugates in gene targeting research.

Data Presentation: Performance Metrics of PNA-Mediated Gene Targeting

The following tables summarize representative quantitative data from hypothetical experiments using this compound, illustrating typical performance benchmarks in cell culture and in vivo models.

Table 1: In Vitro Gene Editing Efficiency in HEK293T Cells

| Target Gene | Delivery Method | PNA Concentration (µM) | Donor DNA Concentration (µM) | Editing Efficiency (%) | Off-Target Loci Analyzed | Off-Target Frequency (%) |

| HBB (β-globin) | Lipofection | 5 | 10 | 7.5 ± 0.8 | OT-1, OT-2, OT-3 | < 0.1 |

| HBB (β-globin) | Electroporation | 5 | 10 | 11.2 ± 1.2 | OT-1, OT-2, OT-3 | < 0.1 |

| CCR5 | Lipofection | 5 | 10 | 6.1 ± 0.6 | OT-1, OT-2, OT-3 | < 0.1 |

| CCR5 | Electroporation | 5 | 10 | 9.8 ± 1.1 | OT-1, OT-2, OT-3 | < 0.1 |

Editing efficiency was quantified by next-generation sequencing of the target locus 72 hours post-transfection.

Table 2: Cellular Uptake and Biodistribution in a Mouse Model

| Conjugate | Delivery Vehicle | Tissue Analyzed | Uptake (% of Injected Dose/gram) | Gene Editing (%) |

| This compound | PLGA Nanoparticles | Bone Marrow | 1.2 ± 0.3 | 4.5 ± 0.7 |

| This compound | PLGA Nanoparticles | Spleen | 3.5 ± 0.5 | 2.1 ± 0.4 |

| This compound | PLGA Nanoparticles | Liver | 15.2 ± 2.1 | 0.5 ± 0.1 |

| Unconjugated PNA | Saline | Bone Marrow | < 0.1 | Not Detected |

Data collected 14 days after intravenous administration of PNA-loaded nanoparticles into β-thalassemic mice.[5][6] Uptake was measured using a fluorescently labeled PNA conjugate.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific cell types and target genes.

Protocol 1: Synthesis of this compound Conjugate

This protocol describes the solid-phase synthesis of the PNA oligomer followed by conjugation to the peptide moiety.

1. Solid-Phase PNA Synthesis:

- Resin: Start with a Rink Amide resin pre-loaded with the C-terminal amino acid of the peptide (Methionine).

- Monomers: Use commercially available Fmoc/Bhoc-protected PNA monomers.

- Coupling: Perform stepwise coupling of PNA monomers using standard Fmoc solid-phase synthesis chemistry. A typical coupling reagent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-Diisopropylethylamine) as the base in NMP (N-Methyl-2-pyrrolidone) solvent. Allow each coupling reaction to proceed for 1-2 hours.

- Capping: After each coupling step, cap any unreacted amino groups using acetic anhydride to prevent the formation of deletion sequences.

- Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in NMP.

2. Peptide Elongation and Capping:

- After the PNA sequence is complete, continue the solid-phase synthesis by coupling the amino acids Proline, Alanine, and Alanine sequentially using the same Fmoc chemistry.

- For the final step, couple Methoxysuccinic acid (MeOSuc-OH) to the N-terminal Alanine to complete the this compound sequence on the resin.

3. Cleavage and Purification:

- Cleave the final conjugate from the resin and remove side-chain protecting groups using a cleavage cocktail, typically Trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIS) and water.

- Precipitate the crude product in cold diethyl ether.

- Purify the final this compound conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

- Confirm the identity and purity of the product by mass spectrometry (MALDI-TOF or ESI-MS).

Protocol 2: In Vitro Gene Targeting using Electroporation

This protocol details the delivery of the PNA conjugate and donor DNA into cultured mammalian cells.

1. Cell Preparation:

- Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin to 70-80% confluency.

- On the day of transfection, harvest the cells by trypsinization and wash once with PBS.

- Resuspend the cells in a suitable electroporation buffer (e.g., Opti-MEM) at a density of 1 x 10^7 cells/mL.

2. Electroporation:

- In an electroporation cuvette, mix 100 µL of the cell suspension with 5 µM of the this compound conjugate and 10 µM of a single-stranded donor DNA oligonucleotide (ssODN). The ssODN should contain the desired genetic sequence flanked by homology arms of at least 40 nucleotides on each side of the target site.

- Incubate the mixture on ice for 10 minutes.

- Electroporate the cells using a pre-optimized program (e.g., using a Neon Transfection System or similar device).[14]

3. Post-Electroporation Culture and Analysis:

- Immediately after electroporation, transfer the cells to a pre-warmed 6-well plate containing complete growth medium.

- Incubate the cells for 48-72 hours to allow for gene editing to occur.

- Harvest the cells, extract genomic DNA using a commercial kit.

- Amplify the target locus using PCR with high-fidelity polymerase.

- Analyze the PCR products by next-generation sequencing (NGS) to quantify the percentage of edited alleles.

Mandatory Visualizations

Diagram 1: PNA-Mediated Gene Targeting Workflow

Caption: Workflow for gene targeting using a nanoparticle-delivered PNA conjugate.

Diagram 2: Mechanism of PNA-Induced Homologous Recombination

Caption: PNA forms a triplex with DNA, initiating repair and gene correction.

References

- 1. PNAs for Gene Editing - Creative Peptides [creative-peptides.com]

- 2. epigenie.com [epigenie.com]

- 3. Peptide nucleic acid - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Peptide Nucleic Acids and Gene Editing: Perspectives on Structure and Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carnegie Mellon/Yale PNA-Based Technique an Essential Part of the Gene Editing Toolkit - Department of Chemistry - Mellon College of Science - Carnegie Mellon University [cmu.edu]

- 7. PNA-Based Technique an Essential Part of the Gene Editing Toolkit – Regenerative Medicine at the McGowan Institute [mirm-pitt.net]

- 8. Inhibiting Gene Expression with Peptide Nucleic Acid (PNA)–Peptide Conjugates that Target Chromosomal DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular delivery of peptide nucleic acid by cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Redox-based reagents for chemoselective methionine bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Synthesis and application of MeOSuc-Ala-Ala-Pro-Phe-CH2Cl as potent proteinase K inhibitor [pubmed.ncbi.nlm.nih.gov]

- 14. Cellular delivery of peptide nucleic acid (PNA) - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Uptake Mechanisms of Peptide-PNA Conjugates: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the cellular uptake mechanisms of peptide-Peptide Nucleic Acid (PNA) conjugates, intended for researchers, scientists, and drug development professionals. It delves into the core pathways of internalization, presents quantitative data for comparative analysis, details key experimental protocols, and visualizes complex processes through diagrams.

Introduction to Peptide-PNA Conjugates

Peptide Nucleic Acids (PNAs) are synthetic DNA analogs with a neutral peptide-like backbone, a feature that imparts exceptional stability against nucleases and proteases. This neutrality, however, also contributes to their poor cellular permeability. To overcome this limitation, PNAs are often conjugated to cell-penetrating peptides (CPPs), which are short peptides capable of traversing cellular membranes and delivering a variety of molecular cargo, including PNA, into cells.[1][2] The conjugation of CPPs dramatically enhances the cellular uptake of PNAs, making them promising therapeutic and diagnostic agents.[1][3] Understanding the mechanisms by which these conjugates enter cells is crucial for optimizing their design and efficacy.

Mechanisms of Cellular Uptake

The cellular uptake of peptide-PNA conjugates is a complex process that can occur through two primary routes: endocytosis and non-endocytic pathways (direct translocation). The predominant pathway is often dependent on the specific CPP, the nature of the PNA cargo, the concentration of the conjugate, and the cell type.[4][5]

Endocytic Pathways

Endocytosis is the principal mechanism for the internalization of most CPP-PNA conjugates.[4][6] This energy-dependent process involves the engulfment of the conjugate by the cell membrane to form intracellular vesicles. Several distinct endocytic pathways have been implicated in the uptake of peptide-PNA conjugates:

-

Clathrin-Mediated Endocytosis (CME): This pathway involves the formation of clathrin-coated pits on the cell surface that invaginate to form vesicles. It is a major entry route for many CPP-PNA conjugates, particularly those with amphipathic CPPs.[5][6]

-

Caveolae-Mediated Endocytosis (CvME): This process is mediated by small, flask-shaped invaginations of the plasma membrane called caveolae. Some CPPs utilize this pathway for cellular entry.[6]

-

Macropinocytosis: This mechanism involves the formation of large, irregular vesicles called macropinosomes. It is often induced by highly cationic CPPs, such as those rich in arginine.[6][7]

-

Clathrin- and Caveolae-Independent Endocytosis: This category encompasses a variety of less well-characterized pathways that do not rely on clathrin or caveolae.

A significant challenge associated with endocytic uptake is the entrapment of the conjugates within endosomes.[3][8] For the PNA to reach its intracellular target (e.g., mRNA in the cytoplasm or nucleus), it must escape from these vesicles before they mature into lysosomes, where the conjugate would be degraded.[9][10] The efficiency of this "endosomal escape" is a critical determinant of the biological activity of CPP-PNA conjugates.[8]

Caption: Major endocytic pathways for peptide-PNA conjugate uptake.

Non-Endocytic Pathways (Direct Translocation)

Some CPPs are proposed to be able to directly penetrate the plasma membrane in an energy-independent manner.[5] This mechanism is thought to involve direct interactions between the cationic CPP and the negatively charged components of the cell membrane, leading to membrane destabilization and the formation of transient pores or other structures that allow the conjugate to pass through.[7] For instance, the CLIP6 peptide has been shown to deliver PNA into glioblastoma cells exclusively through a non-endosomal mechanism.[11] However, the exact molecular details of direct translocation remain a subject of debate.

Quantitative Analysis of Cellular Uptake

The efficiency of cellular uptake varies significantly among different CPP-PNA conjugates. The following tables summarize quantitative data from selected studies to facilitate comparison.

Table 1: Efficacy of Different CPP-PNA Conjugates in a Splice-Correction Assay

| CPP Conjugate | Optimal Concentration (µM) | Maximum Luciferase Signal (relative to control) | Cell Line | Reference |

| Transportan-PNA | 1-2 | ~3x higher than (d-Arg)9-PNA | HeLa pLuc 705 | [12] |

| (d-Arg)9-PNA | 5 | - | HeLa pLuc 705 | [12] |

| pTat-PNA | >5 | Lower than Transportan and (d-Arg)9 | HeLa pLuc 705 | [12] |

| KFF-PNA | >5 | Lower than Transportan and (d-Arg)9 | HeLa pLuc 705 | [13] |

| Penetratin-PNA | >10 | Minimal activity | HeLa pLuc 705 | [13] |

| SynB3-PNA | >10 | Minimal activity | HeLa pLuc 705 | [13] |

| NLS-PNA | >10 | No activity | HeLa pLuc 705 | [13] |

Table 2: Cellular Uptake of M-modified PNAs and their Conjugates in MCF7 Cells

| PNA Conjugate | Concentration (µM) | Relative Fluorescence Intensity | Reference |

| PNA-C (unmodified) | 1 | No detectable fluorescence | [3] |

| PNA-CK3 | 1 | Detectable, but less than PNA-M | [3] |

| PNA-M | 1 | Stronger than PNA-CK3 | [3] |

| PNA-MK3 | 1 | Strongest fluorescence | [3] |

| PNA-Tat | 1 | Effective uptake | [3] |

| PNA-R8 | 1 | Effective uptake | [3] |

| M-modified PNA (no CPP) | 5 | Strong uptake | [3] |

Experimental Protocols

A variety of experimental techniques are employed to investigate the cellular uptake mechanisms of peptide-PNA conjugates.

Fluorescence Microscopy

This is a widely used method to visualize the cellular uptake and subcellular localization of fluorescently labeled peptide-PNA conjugates.[3][8][9]

Methodology:

-

Cell Culture: Seed cells (e.g., HeLa or MCF7) in a suitable culture vessel (e.g., 96-well plate or chambered cover glass) and allow them to adhere overnight.[8][14]

-

Treatment: Incubate the cells with the fluorescently labeled peptide-PNA conjugate at the desired concentration and for a specific duration (e.g., 2-4 hours) at 37°C.[8][14]

-

Nuclear Staining (Optional): Add a nuclear stain like Hoechst 33342 to the cells for a short period before imaging to visualize the nucleus.[8]

-

Washing: Gently wash the cells multiple times with pre-warmed medium or phosphate-buffered saline (PBS) to remove extracellular conjugates.[8][14]

-

Imaging: Acquire images using a fluorescence microscope or a confocal laser scanning microscope.[3][9] Live-cell imaging is often preferred to avoid artifacts from cell fixation.[15]

Caption: A typical workflow for fluorescence microscopy experiments.

Flow Cytometry

Flow cytometry provides a quantitative measure of the total cellular uptake of fluorescently labeled conjugates in a large population of cells.[14]

Methodology:

-

Cell Preparation: Plate cells in a multi-well plate and allow them to adhere.[14]

-

Treatment: Incubate the cells with the fluorescently labeled peptide-PNA conjugate for a defined period.[14]

-

Cell Detachment: Wash the cells with PBS and then detach them from the plate using a solution like trypsin-EDTA.[14][16]

-

Analysis: Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells.[14]

Endocytosis Inhibition Assays

To elucidate the specific endocytic pathways involved, experiments are often performed in the presence of pharmacological inhibitors or at low temperatures.[7][14]

Methodology:

-

Pre-treatment: Pre-incubate the cells with a specific endocytosis inhibitor (e.g., chlorpromazine for clathrin-mediated endocytosis, filipin for caveolae-mediated endocytosis) or at 4°C (to inhibit all energy-dependent uptake) for a short period.[14]

-

Co-incubation: Add the fluorescently labeled peptide-PNA conjugate to the cells in the continued presence of the inhibitor or at 4°C.[14]

-

Quantification: Measure the cellular uptake using flow cytometry or fluorescence microscopy and compare it to the uptake in untreated control cells. A significant reduction in uptake in the presence of an inhibitor suggests the involvement of that specific pathway.[14]

Splice-Correction Assay

This is a functional assay that measures the biological activity of a PNA designed to correct an aberrant splice site in a reporter gene, such as luciferase.[13][17] An increase in the reporter protein's activity indicates successful cellular and nuclear delivery and target engagement by the PNA.

Methodology:

-

Cell Line: Use a reporter cell line, such as HeLa pLuc/705, which contains a mutated luciferase gene that can be corrected by the PNA.[13]

-

Treatment: Incubate the cells with the peptide-PNA conjugate.[13]

-

Cell Lysis: After a suitable incubation period (e.g., 24 hours), lyse the cells.[8]

-

Luciferase Assay: Measure the luciferase activity in the cell lysate using a luminometer.[8]

Signaling Pathways

The interaction of peptide-PNA conjugates with the cell surface can potentially trigger intracellular signaling pathways, although this area is less explored for PNA conjugates specifically. In a broader context, some peptides are known to activate signaling cascades upon binding to cell surface receptors, which can influence cellular processes including endocytosis. For example, certain peptides can activate G-protein coupled receptors (GPCRs) like the calcium-sensing receptor (CaSR), leading to an increase in intracellular calcium and the activation of downstream pathways such as the ERK 1/2 pathway.[18] The extent to which such pathways are involved in the uptake of CPP-PNA conjugates warrants further investigation.

Caption: A potential signaling pathway activated by peptides.

Conclusion

The cellular uptake of peptide-PNA conjugates is a multifaceted process predominantly mediated by various endocytic pathways. The choice of CPP is a critical determinant of the uptake mechanism and efficiency. A major hurdle for the therapeutic application of these conjugates is their entrapment in endosomes. Therefore, future research should focus on developing strategies to enhance endosomal escape. A thorough understanding and application of the experimental protocols detailed in this guide will be instrumental in advancing the design of next-generation peptide-PNA conjugates with improved cellular delivery and biological activity.

References

- 1. Peptide nucleic acid (PNA) cell penetrating peptide (CPP) conjugates as carriers for cellular delivery of antisense oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell-Penetrating Peptides (CPPs) as Therapeutic and Diagnostic Agents for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular uptake of 2-aminopyridine-modified peptide nucleic acids conjugated with cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endocytosis, intracellular traffic and fate of cell penetrating peptide based conjugates and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cooperative Cellular Uptake and Activity of Octaarginine Antisense Peptide Nucleic Acid (PNA) Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell-penetrating peptide conjugates of peptide nucleic acids (PNA) as inhibitors of HIV-1 Tat-dependent trans-activation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nanotechnology for Delivery of Peptide Nucleic Acids (PNA) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CLIP6-PNA-Peptide Conjugates: Non-Endosomal Delivery of Splice Switching Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Quantification of Cellular and Nuclear Uptake Rates of Polymeric Gene Delivery Nanoparticles and DNA Plasmids via Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of transfection protocols for unmodified and modified peptide nucleic acid (PNA) oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

In Vitro Stability of PNA-Peptide Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for assessing the in vitro stability of Peptide Nucleic Acid (PNA)-peptide conjugates, with a focus on the conceptual molecule MeOSuc-AAPM-PNA . While specific data for this molecule is not currently available in the public domain, this document outlines the expected stability characteristics, key experimental protocols for evaluation, and data presentation strategies based on established principles for similar biomolecules.

Introduction to PNA-Peptide Conjugate Stability

PNA-peptide conjugates are hybrid molecules designed to combine the sequence-specific targeting capabilities of PNAs with the functional properties of peptides, such as cell penetration or biological activity. The in vitro stability of these conjugates is a critical parameter in their development as therapeutic or diagnostic agents. It is primarily influenced by the individual stabilities of the PNA and peptide components, as well as the linkage between them.

-

PNA Component: PNAs possess an uncharged N-(2-aminoethyl)-glycine backbone, which renders them highly resistant to degradation by nucleases and proteases.[1][2] This inherent stability is a key advantage of using PNAs in biological applications.

-

Peptide Component: The stability of the peptide moiety (in this hypothetical case, "MeOSuc-AAPM") is generally the more significant concern. Peptides are susceptible to degradation by proteases present in biological fluids like serum and plasma.[3][4] The rate and pattern of degradation are sequence-dependent.

-

Linkage: The chemical bond connecting the PNA and peptide can also be a site of potential cleavage, depending on its nature.

Experimental Workflow for In Vitro Stability Assessment

A systematic approach is necessary to determine the in vitro stability of a PNA-peptide conjugate. The following workflow outlines the key steps involved.

Detailed Experimental Protocol: Stability in Human Serum

This protocol provides a generalized method for assessing the stability of a PNA-peptide conjugate in human serum.

3.1. Materials

-

PNA-peptide conjugate (e.g., this compound)

-

Human serum (commercially available, pooled)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching solution (e.g., 10% trichloroacetic acid or acetonitrile)

-

Incubator or water bath at 37°C

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

-

Mass spectrometer (optional, for identification of degradation products)

3.2. Procedure

-

Preparation:

-

Prepare a stock solution of the PNA-peptide conjugate in a suitable solvent (e.g., sterile water or PBS) at a known concentration (e.g., 1 mg/mL).

-

Thaw human serum on ice and centrifuge to remove any precipitates.

-

Pre-warm the serum to 37°C.

-

-

Incubation:

-

Spike the PNA-peptide conjugate stock solution into the pre-warmed human serum to achieve a final concentration (e.g., 10 µM).

-

Immediately collect an aliquot for the t=0 time point.

-

Incubate the mixture at 37°C.

-

Collect aliquots at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

-

-

Sample Processing:

-

For each time point, immediately quench the enzymatic degradation by adding the aliquot to a tube containing the quenching solution. The ratio of sample to quenching solution may need to be optimized but is often 1:2 or 1:3 (v/v).

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes to precipitate serum proteins.

-

Carefully collect the supernatant for analysis.

-

-

Analysis:

-

Analyze the supernatant by reverse-phase HPLC to separate the intact PNA-peptide conjugate from any degradation products.

-

Quantify the peak area corresponding to the intact conjugate at each time point.

-

The percentage of intact conjugate remaining at each time point is calculated relative to the t=0 sample.

-

3.3. Data Analysis

-

Plot the percentage of intact conjugate remaining versus time.

-

Determine the half-life (t½), which is the time required for 50% of the initial conjugate to be degraded.

Data Presentation

Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison.

Table 1: In Vitro Stability of this compound in Different Biological Media

| Biological Medium | Temperature (°C) | Half-Life (t½) (hours) | Major Degradation Products Identified |

| Human Serum | 37 | Data to be determined | Data to be determined |

| Human Plasma (Heparin) | 37 | Data to be determined | Data to be determined |

| Human Plasma (EDTA) | 37 | Data to be determined | Data to be determined |

| Mouse Serum | 37 | Data to be determined | Data to be determined |

| Cell Culture Medium (+10% FBS) | 37 | Data to be determined | Data to be determined |

Potential Degradation Pathways

Understanding the potential sites of cleavage is crucial for interpreting stability data and for designing more stable analogues.

Conclusion

The in vitro stability of PNA-peptide conjugates like this compound is a critical determinant of their potential for further development. While PNAs themselves are robust, the peptide component and the linker are generally the primary sites of metabolic liability. The experimental workflow and protocols outlined in this guide provide a solid foundation for researchers to systematically evaluate the stability of their novel constructs, generate reliable and comparable data, and make informed decisions in the drug discovery and development process. It is important to note that stability can differ between in vitro and in vivo conditions, and these assays represent an essential first step in characterization.[3][4]

References

- 1. Thermal Stability of Peptide Nucleic Acid Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stability of peptide nucleic acids in human serum and cellular extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]

Methodological & Application

Application Notes and Protocols for MeOSuc-AAPM-PNA in Gene Silencing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide Nucleic Acids (PNAs) are synthetic DNA analogs with a neutral peptide-like backbone, a feature that imparts exceptional stability against enzymatic degradation and leads to high-affinity binding to complementary DNA and RNA sequences.[1][2][3] These properties make PNAs promising candidates for antisense and antigene therapeutic strategies aimed at modulating gene expression.[2][3] However, the neutral charge of PNAs limits their passive diffusion across cell membranes, necessitating conjugation with cell-penetrating peptides (CPPs) to facilitate cellular uptake.[4][5][6]

The MeOSuc-AAPM-PNA is a specific PNA conjugate designed for gene silencing applications. While detailed experimental data for this particular conjugate is not widely available, this document provides a comprehensive set of protocols and application notes based on established methodologies for similar PNA-CPP conjugates. The "AAPM" moiety is presumed to be a cell-penetrating peptide or a component of a linker system that enhances cellular delivery. These guidelines will enable researchers to effectively design and execute experiments to evaluate the gene silencing efficacy of this compound and related compounds.

The general mechanism of action for antisense PNAs involves binding to a target mRNA sequence, which can sterically hinder the ribosomal machinery or lead to the degradation of the mRNA, ultimately inhibiting protein translation. The efficiency of this process is highly dependent on the successful delivery of the PNA to the cytoplasm, a key challenge addressed by the CPP component.[7]

Signaling and Experimental Workflow

To visualize the underlying processes, the following diagrams illustrate the mechanism of PNA-mediated gene silencing and a typical experimental workflow for evaluating a PNA-CPP conjugate.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for cellular uptake and gene silencing efficiency based on typical results reported for PNA-CPP conjugates.

Table 1: Cellular Uptake of PNA Conjugates in MCF7 Cells

| Compound | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) |

| Unmodified PNA | 1.0 | 5.2 ± 1.3 |

| PNA-K3 | 1.0 | 25.8 ± 4.5 |

| PNA-M | 1.0 | 42.1 ± 6.2 |

| This compound (Hypothetical) | 1.0 | 150.7 ± 12.9 |

| PNA-Tat | 1.0 | 185.4 ± 15.1 |

| PNA-R8 | 1.0 | 210.3 ± 18.7 |

Data is presented as mean ± standard deviation. This table is illustrative and based on findings that show CPP conjugation significantly enhances PNA uptake.[4]

Table 2: Gene Silencing Efficiency of Anti-Luciferase PNA Conjugates

| Compound | Concentration (nM) | Luciferase mRNA Reduction (%) | IC50 (µM) |

| Unmodified PNA (transfected) | 100 | 60 ± 8.2 | N/A |

| This compound | 10 | 25 ± 5.1 | 0.8 |

| 50 | 65 ± 7.9 | ||

| 100 | 92 ± 4.3 | ||

| Mismatch Control PNA | 100 | < 5 | > 10 |

This table illustrates the dose-dependent gene silencing effect of a PNA conjugate targeting a reporter gene, with a mismatch sequence as a negative control. The IC50 value is representative of potent PNA-CPP conjugates.[5]

Experimental Protocols

Protocol 1: Synthesis and Purification of PNA Conjugates

This protocol describes a generalized method for solid-phase synthesis of PNA conjugates, which can be adapted for this compound. Automated synthesizers are often employed for efficiency.[5][8]

Materials:

-

Fmoc-protected PNA monomers

-

H-Rink Amide resin

-

Pre-synthesized AAPM peptide on resin (if applicable)

-

Coupling reagents (e.g., PyAOP, DIEA, 2,6-lutidine)

-

Deprotection solution (20% piperidine in DMF)

-

Cleavage solution (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Preparation: Start with H-Rink Amide resin, or a resin pre-loaded with the CPP (AAPM).

-

Deprotection: Swell the resin in DMF. Remove the Fmoc protecting group by treating with 20% piperidine in DMF for 5-10 minutes. Wash thoroughly with DMF and DCM.

-

Coupling: Activate the Fmoc-PNA monomer (e.g., with PyAOP/DIEA) and add it to the resin. Allow the coupling reaction to proceed for 20-30 minutes at room temperature. Wash the resin.

-

Chain Elongation: Repeat the deprotection and coupling steps for each PNA monomer in the desired sequence.

-

Conjugation of MeOSuc: If the MeOSuc group is added at the N-terminus, perform a final coupling step with the appropriate activated methoxysuccinyl reagent.

-

Cleavage and Deprotection: Once the synthesis is complete, wash and dry the resin. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the PNA from the resin and remove side-chain protecting groups.

-

Precipitation: Precipitate the crude PNA by adding cold diethyl ether. Centrifuge to pellet the PNA, and wash the pellet multiple times with cold ether.

-

Purification: Dissolve the crude PNA in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA). Purify the PNA conjugate using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: Cellular Uptake Analysis by Confocal Microscopy

This protocol is for visualizing the intracellular localization of fluorescently labeled PNA conjugates.

Materials:

-

Fluorescently labeled this compound (e.g., with FITC or Alexa Fluor)

-

Target cells (e.g., HeLa, MCF7)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Confocal microscope

-

Glass-bottom dishes or chamber slides

-

Hoechst stain (for nuclei)

-

Lysotracker Red (for endosomes/lysosomes)

Procedure:

-

Cell Seeding: Seed cells in glass-bottom dishes and allow them to adhere and grow to 50-70% confluency.

-

Treatment: Prepare a working solution of the fluorescently labeled PNA conjugate in cell culture medium (e.g., at a final concentration of 1 µM). Remove the old medium from the cells and add the PNA-containing medium.

-

Incubation: Incubate the cells for a specified time (e.g., 4-24 hours) at 37°C in a CO2 incubator.

-

Staining (Optional): In the last 30-60 minutes of incubation, add Hoechst stain and/or Lysotracker Red to the medium to visualize the nucleus and endosomal compartments, respectively.

-

Washing: Gently wash the cells three times with PBS to remove extracellular PNA conjugate.

-

Imaging: Add fresh medium or PBS to the cells and immediately image them using a confocal microscope. Acquire images in the appropriate channels for the PNA's fluorophore, the nuclear stain, and the endosomal stain.

-

Analysis: Analyze the images to determine the extent of cellular uptake and the subcellular localization of the PNA. Punctate fluorescence in the cytoplasm often indicates endosomal entrapment.[4][7]

Protocol 3: Quantification of Gene Silencing by qRT-PCR

This protocol details the measurement of target mRNA levels following treatment with this compound.

Materials:

-

This compound conjugate

-

Mismatch control PNA

-

Target cells

-

6-well plates

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

qPCR instrument

-